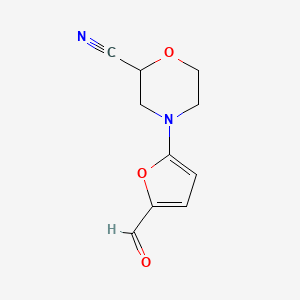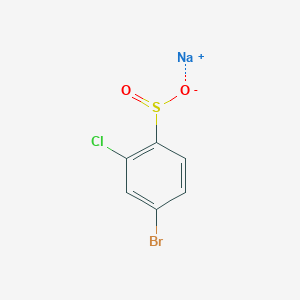
1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-methylbenzyl group and an additional methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to produce therapeutic effects.
Comparación Con Compuestos Similares
- 4-Chloro-2-methylbenzyl alcohol
- 4-Chloro-2-methylbenzoic acid
- 3-Chloro-4-methoxybenzyl alcohol
Comparison: 1-(4-Chloro-2-methylbenzyl)-2-methylpiperazine is unique due to the presence of both the piperazine ring and the 4-chloro-2-methylbenzyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the piperazine ring can enhance the compound’s ability to interact with biological targets, while the 4-chloro-2-methylbenzyl group can influence its reactivity and stability.
Propiedades
Fórmula molecular |
C13H19ClN2 |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-methylphenyl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c1-10-7-13(14)4-3-12(10)9-16-6-5-15-8-11(16)2/h3-4,7,11,15H,5-6,8-9H2,1-2H3 |
Clave InChI |
IHKKXQKWROILFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1CC2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)

![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)








